Product packaging for 1-Chloro-5-methoxypentane(Cat. No.:CAS No. 22692-45-1)

1-Chloro-5-methoxypentane

Cat. No.: B3049946
CAS No.: 22692-45-1
M. Wt: 136.62 g/mol
InChI Key: WYHRHDHCOCVTDC-UHFFFAOYSA-N
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Description

Significance of Haloalkoxy Compounds as Synthetic Intermediates

Haloalkoxy compounds, such as 1-Chloro-5-methoxypentane, are significant synthetic intermediates due to the orthogonal reactivity of their functional groups. The halogen atom serves as a reactive handle for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. smolecule.com Concurrently, the ether linkage is generally stable under many reaction conditions but can be cleaved under strongly acidic protocols. researchgate.netekb.eg This differential reactivity allows for a stepwise functionalization of the molecule, making haloalkoxy compounds versatile building blocks for the assembly of more complex chemical structures, including those found in pharmaceuticals and specialty materials. smolecule.comsolubilityofthings.com

Overview of this compound within the Context of Bifunctional Reagents

Bifunctional reagents are molecules that possess two distinct reactive sites. researchgate.net These reagents are highly prized in organic synthesis for their ability to construct complex molecular architectures efficiently, often in fewer steps than would be required with monofunctional reactants. researchgate.net

This compound is a classic example of a bifunctional reagent. It contains a primary alkyl chloride at one end of its five-carbon chain and a methoxy (B1213986) (ether) group at the other. These two functional groups exhibit different chemical reactivities:

The Chloro Group: The carbon-chlorine bond is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. This allows the chlorine atom to act as a leaving group in nucleophilic substitution (S_N2) reactions. smolecule.com

The Methoxy Group: The ether linkage is generally unreactive to bases and nucleophiles but can be cleaved by strong acids. researchgate.netekb.eg Furthermore, the oxygen atom's lone pairs can potentially participate in neighboring group effects under certain reaction conditions. vulcanchem.com

This duality allows for selective transformations at either end of the pentane (B18724) chain, making this compound a versatile linker and precursor in multi-step syntheses.

Historical Context of this compound in Chemical Literature

While not a compound of widespread historical fame, this compound has been a subject of study in the chemical literature for several decades. An early mention of a related compound, 2-chloro-5-methoxypentane, appeared in The Journal of Organic Chemistry in 1968, indicating that such structures were being synthesized and investigated for their stereochemical and reactive properties during that period. acs.orgdss.go.th The continued listing of this compound in chemical supplier catalogs and its appearance in patent literature underscores its consistent, albeit specialized, role as a building block and intermediate in organic synthesis. bldpharm.comlookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13ClO B3049946 1-Chloro-5-methoxypentane CAS No. 22692-45-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-5-methoxypentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClO/c1-8-6-4-2-3-5-7/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHRHDHCOCVTDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592403
Record name 1-Chloro-5-methoxypentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22692-45-1
Record name 1-Chloro-5-methoxypentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Physicochemical and Spectroscopic Data

The fundamental properties of 1-Chloro-5-methoxypentane are summarized below. While experimental spectroscopic data is not widely published, predicted values based on its structure and data from analogous compounds provide insight into its characterization. uni.lunih.gov

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₆H₁₃ClO
Molecular Weight 136.62 g/mol
IUPAC Name This compound
CAS Number 22692-45-1
Canonical SMILES COCCCCCCl
InChI Key WYHRHDHCOCVTDC-UHFFFAOYSA-N
Predicted XLogP3 1.7

Data sourced from PubChem. uni.lunih.gov

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Features
¹H NMR - Signal for methoxy (B1213986) (CH₃O-) protons around 3.3 ppm (singlet).- Signal for methylene (B1212753) (CH₂) protons adjacent to chlorine (-CH₂Cl) around 3.5 ppm (triplet).- Signal for methylene (CH₂) protons adjacent to oxygen (-OCH₂) around 3.4 ppm (triplet).- Complex multiplets for the remaining methylene protons in the chain.
¹³C NMR - Signal for methoxy carbon.- Signals for the five distinct methylene carbons of the pentane (B18724) chain.
IR Spectroscopy - C-O stretching band for the ether linkage, typically around 1100 cm⁻¹.- C-H stretching bands for the alkyl groups in the 2850-3000 cm⁻¹ region.- C-Cl stretching band, typically in the 600-800 cm⁻¹ region.

Predicted data based on spectroscopic principles and data for analogous compounds. researchgate.netvulcanchem.com

Detailed Research Findings

Alkylation Strategies for Ether Linkage Formation

The creation of the ether bond in this compound is a critical step, often accomplished through nucleophilic substitution reactions.

Williamson Ether Synthesis Approaches Utilizing Halogenated Precursors

The Williamson ether synthesis is a cornerstone method for preparing ethers and can be effectively applied to the synthesis of this compound. byjus.com This S(_N)2 reaction involves an alkoxide nucleophile attacking an alkyl halide. byjus.commasterorganicchemistry.com For the synthesis of this compound, two primary routes are viable:

Route A: Reaction of sodium 5-chloropentan-1-oxide with a methylating agent like methyl iodide or dimethyl sulfate.

Route B: Reaction of sodium methoxide with 1,5-dichloropentane. fishersci.ca

Route A commences with 5-chloro-1-pentanol, which is deprotonated by a strong base such as sodium hydride to form the corresponding alkoxide. fishersci.caoakwoodchemical.com This alkoxide then displaces the halide from the methylating agent.

Route B utilizes the monosubstitution of a dihalogenated pentane. By carefully controlling the stoichiometry and reaction conditions, one chlorine atom can be selectively replaced by a methoxy group. fishersci.ca

ReactantsReagents/SolventProductTypical Yield (%)Ref.
5-Chloro-1-pentanol, Methyl IodideSodium Hydride / THFThis compoundNot specified fishersci.ca
1,5-Dichloropentane, Sodium MethoxideMethanolThis compoundNot specified fishersci.ca

Alternative Alkylation Reactions for the Methoxyl Group Introduction

Beyond the traditional Williamson synthesis, other alkylation methods can introduce the methoxyl group. For instance, reacting 5-chloro-1-pentanol with diazomethane (B1218177) in the presence of a catalyst like fluoroboric acid offers an alternative, though the hazardous nature of diazomethane necessitates careful handling. Another approach involves the reaction of 5-chloro-1-pentanol with dimethyl carbonate in the presence of a suitable catalyst. lookchem.com

Selective Chlorination Reactions on Pentane Derivatives

The introduction of a chlorine atom at a specific position on a pentane backbone requires regioselective control.

Regioselective Halogenation of Methoxy-substituted Pentanes

Direct chlorination of 1-methoxypentane (B3055027) can lead to a mixture of chlorinated products. lookchem.com However, achieving regioselectivity for the terminal position (C-5) is challenging due to the directing effects of the methoxy group. Free-radical chlorination tends to favor substitution at secondary carbons. More sophisticated methods, potentially involving directed chlorination, would be required to favor the desired isomer.

A more controlled approach involves starting with a precursor that already has a functional group at the desired position for chlorination. For example, the conversion of 5-methoxypentan-1-ol (B1361378) to this compound can be achieved using standard chlorinating agents like thionyl chloride (SOCl(_2)) or phosphorus trichloride (B1173362) (PCl(_3)). This method ensures the chlorine is introduced specifically at the C-1 position.

Starting MaterialReagentProductKey ConsiderationRef.
5-Methoxypentan-1-olThionyl Chloride (SOCl(_2))This compoundAvoidance of ether cleavage
5-Methoxypentan-1-olPhosphorus Trichloride (PCl(_3))This compoundMilder conditions may be required

Stereochemical Control in Chlorination Processes

For a molecule like this compound, which is achiral, stereochemical control of the chlorination is not a factor. However, if there were a stereocenter elsewhere in the molecule, the choice of chlorination reagent and mechanism would be critical. For instance, reactions proceeding through an S(_N)2 mechanism, such as the use of thionyl chloride in the absence of pyridine, typically proceed with inversion of configuration at a chiral center.

Conversion from Analogous Halogenated Pentanes (e.g., Bromo- or Iodo- Derivatives)

This compound can also be synthesized from other halogenated pentanes through nucleophilic substitution.

A common method is the Finkelstein reaction, where a halide is exchanged for another. For example, reacting 1-bromo-5-methoxypentane (B87083) or 1-iodo-5-methoxypentane with a chloride source like sodium chloride in a suitable solvent such as acetone (B3395972) can yield this compound. nih.govsigmaaldrich.com The equilibrium of this reaction is driven by the differential solubility of the resulting sodium halides in the solvent.

Starting MaterialReagent/SolventProductDriving ForceRef.
1-Bromo-5-methoxypentaneSodium Chloride / AcetoneThis compoundPrecipitation of NaBr nih.gov
1-Iodo-5-methoxypentaneSodium Chloride / AcetoneThis compoundPrecipitation of NaI sigmaaldrich.com

This approach is particularly useful if the bromo or iodo analogues are more readily available or synthesized.

Purification and Isolation Techniques for Synthetic Intermediates

The successful synthesis of this compound is critically dependent on the purity of its synthetic intermediates. The isolation and purification of these precursors are essential to prevent side reactions, catalyst poisoning, and to ensure the final product meets the required specifications. The choice of purification method is dictated by the chemical and physical properties of the intermediate, the nature of the impurities, and the scale of the reaction. Common techniques employed include distillation, extraction, crystallization, and chromatography.

Distillation

Distillation is a primary technique for purifying liquid intermediates, particularly those with boiling points that are significantly different from those of impurities.

Fractional Distillation: For intermediates like 5-Chloro-1-pentanol , fractional distillation under reduced pressure is effective. This method separates the desired alcohol from starting materials, byproducts, and residual solvents. For instance, the purification of chloro-alcohols often involves distillation to remove gaseous byproducts like sulfur dioxide and hydrogen chloride when reagents such as thionyl chloride are used for their synthesis. libretexts.org

Distillation of Halogenated Precursors: In syntheses involving the conversion of alcohols to alkyl halides, the product can often be distilled directly from the reaction mixture. libretexts.org For example, when preparing an intermediate like 1-bromo-5-chloropentane (B104276) from the corresponding diol or by ring-opening of tetrahydropyran, vacuum distillation is the standard method for purification. orgsyn.org

Extraction and Washing

Liquid-liquid extraction is a fundamental workup procedure used to separate the target intermediate from the reaction mixture based on its solubility characteristics.

Aqueous Workup: Following a reaction, the crude mixture is often diluted with an organic solvent and washed with water or brine to remove water-soluble impurities, such as inorganic salts and polar reagents. For instance, after a Grignard reaction to form a carbon skeleton, the excess Grignard reagent is quenched with water, and the organic product is extracted into a solvent like pentane. orgsyn.org

Acid/Base Washing: To remove acidic or basic impurities, the organic layer can be washed with a dilute basic solution (e.g., sodium bicarbonate) or a dilute acidic solution, respectively. In the workup for Fischer esterification, a common reaction for preparing ester intermediates, neutralization with sodium bicarbonate is a key step before extraction.

Ionic Liquid-Based Syntheses: Modern synthetic methods using ionic liquids for the conversion of alcohols to alkyl halides offer a simplified isolation process. organic-chemistry.org The desired alkyl halide product can often be separated from the ionic liquid medium by simple decantation or extraction, as the product is typically immiscible with the ionic liquid phase. organic-chemistry.orgnih.govorganic-chemistry.org This approach minimizes the use of volatile organic solvents and simplifies purification. organic-chemistry.org

Crystallization

For solid intermediates, crystallization is a powerful purification technique that can yield high-purity material.

Cooling Crystallization: This involves dissolving the crude solid intermediate in a suitable hot solvent and then allowing it to cool slowly. The intermediate crystallizes out, leaving impurities dissolved in the mother liquor. This method is particularly effective for purifying intermediates like halohydrin derivatives, where crystallization from a hydrocarbon solvent can efficiently remove impurities and yield high-quality crystals. wipo.int

Solvent Selection: The choice of solvent is crucial for effective crystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures.

Chromatography

Chromatography is employed for purifying complex mixtures or for achieving very high levels of purity.

Column Chromatography: This technique is widely used for the purification of a broad range of organic intermediates. A solution of the crude product is passed through a column packed with a stationary phase (commonly silica (B1680970) gel). An eluent (mobile phase) carries the components through the column at different rates, allowing for their separation. For instance, in a Williamson ether synthesis, after initial extraction and drying, the product can be further purified using a silica gel plug to remove any remaining unreacted starting materials. youtube.com

Gas Chromatography (GC): While primarily an analytical technique, preparative GC can be used to separate and isolate small quantities of volatile liquid intermediates with high purity.

The table below summarizes the common purification techniques for key classes of intermediates in the synthesis of this compound.

Intermediate ClassKey ExamplesPrimary Purification Technique(s)Notes
Chloro-alcohols 5-Chloro-1-pentanolVacuum Distillation, ExtractionDistillation removes volatile byproducts; extraction removes salts and polar impurities. libretexts.orgthermofisher.com
Dihaloalkanes 1-Bromo-5-chloropentaneVacuum DistillationPrepared from tetrahydropyran, it is typically purified by distillation under reduced pressure. orgsyn.org
Ether Alcohols 5-Methoxypentan-1-olFractional DistillationSeparation from starting materials and byproducts is achieved based on boiling point differences.
Halohydrins Vicinal halohydrinsCrystallization, ChromatographyCrystallization from hydrocarbon solvents is a patented method for high-purity isolation. wipo.intgoogle.com
Organometallics Pentylmagnesium chlorideExtraction, DecantationAfter reaction, quenching and extraction separate the organic product from inorganic magnesium salts. orgsyn.org

Nucleophilic Substitution Reactions of the Chloropentane Moiety

The reactivity of this compound in nucleophilic substitution reactions is primarily dictated by its structure as a primary alkyl halide. These reactions involve the replacement of the chlorine atom, the leaving group, by a nucleophile. The two principal mechanisms for nucleophilic substitution are the bimolecular (Sₙ2) and unimolecular (Sₙ1) pathways.

The Sₙ2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. libretexts.org The rate of an Sₙ2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile. chegg.comchegg.com

The rate of Sₙ2 reactions is highly sensitive to steric hindrance at the reaction center. unizin.orglibretexts.org As a primary alkyl halide, this compound has minimal steric bulk around the carbon atom bonded to the chlorine, making it well-suited for Sₙ2 reactions. unizin.orglumenlearning.com The general order of reactivity for alkyl halides in Sₙ2 reactions is: methyl > primary > secondary > tertiary. pdx.edu Tertiary alkyl halides are generally unreactive in Sₙ2 reactions due to significant steric hindrance. unizin.orgbrainkart.com

Electronically, alkyl groups are electron-donating, which can slightly decrease the electrophilicity of the carbon center. brainkart.com However, in the case of this compound, this electronic effect is minimal and does not significantly impede the approach of a nucleophile. The primary factor governing its Sₙ2 reactivity is the low degree of steric hindrance. unizin.orgbrainkart.com

Alkyl Halide TypeRelative Sₙ2 RateGoverning Factor
MethylFastestMinimal steric hindrance
Primary (e.g., this compound)FastLow steric hindrance
SecondarySlowIncreased steric hindrance
TertiaryVery Slow/No ReactionHigh steric hindrance and electronic effects

A hallmark of the Sₙ2 reaction is the inversion of stereochemistry at the reaction center. numberanalytics.commasterorganicchemistry.com This occurs because the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). chemistrysteps.comlibretexts.org If this compound were chiral at the carbon bearing the chlorine (which it is not in its standard form), an Sₙ2 reaction would lead to a product with the opposite stereochemical configuration. libretexts.orgjove.com This stereospecificity is a direct consequence of the concerted mechanism. numberanalytics.comjove.com

The Sₙ1 reaction is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. wikipedia.orgmasterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. wikipedia.orgbyjus.com

The feasibility of an Sₙ1 reaction is largely dependent on the stability of the carbocation intermediate. The order of carbocation stability is tertiary > secondary > primary > methyl. uomustansiriyah.edu.iq Since this compound is a primary alkyl halide, it would form a highly unstable primary carbocation. organicchemistrytutor.com Therefore, it is unlikely to undergo substitution via a direct Sₙ1 mechanism. brainkart.com

In some cases, a less stable carbocation can rearrange to a more stable one via a hydride or alkyl shift. libretexts.orglumenlearning.com However, in the case of the 1-pentyl-5-methoxy carbocation that would form from this compound, a simple hydride shift to an adjacent carbon would still result in a secondary carbocation, which is less stable than the tertiary carbocations that readily undergo Sₙ1 reactions. youtube.comyoutube.com Therefore, significant rearrangement to a more stable carbocation is not a favorable pathway.

Carbocation TypeStabilityLikelihood of Sₙ1 Reaction
TertiaryMost StableHigh
SecondaryModeratePossible
Primary (from this compound)Least StableVery Low
MethylExtremely UnstableExtremely Low

The methoxy group at the 5-position is relatively far from the reactive C1 center. However, under certain conditions, neighboring groups can participate in substitution reactions, a phenomenon known as anchimeric assistance. mugberiagangadharmahavidyalaya.ac.indalalinstitute.com This typically occurs when a neighboring group can form a cyclic intermediate, thereby accelerating the rate of reaction.

In the case of this compound, the methoxy group is in a position where it could potentially participate in an intramolecular cyclization to form a five-membered ring intermediate, which is sterically favorable. Studies on similar compounds, such as 2-chloro-5-methoxypentane, have shown that methoxyl participation can influence the stereochemical outcome of substitution reactions. vulcanchem.comacs.org This suggests that the distal methoxy group in this compound could potentially act as an internal nucleophile, attacking the carbon bearing the chlorine to form a cyclic oxonium ion intermediate. This would be followed by the attack of an external nucleophile on the cyclic intermediate. Such participation can lead to retention of configuration at the reaction center. mugberiagangadharmahavidyalaya.ac.in Research on the elimination kinetics of related compounds has also suggested the participation of a distal methoxycarbonyl group. rsc.org

Influence of Steric and Electronic Factors on SN2 Reactivity

Unimolecular Nucleophilic Substitution (SN1) Considerations

Elimination Reactions to Form Unsaturated Derivatives

Elimination reactions of this compound involve the removal of a proton and the chloride leaving group from adjacent carbon atoms to form an alkene. The primary substrate structure and reaction conditions significantly influence the operative mechanistic pathway.

The two primary mechanisms for elimination reactions are the unimolecular (E1) and bimolecular (E2) pathways. iitk.ac.innumberanalytics.com For this compound, a primary alkyl halide, the E2 mechanism is generally favored over the E1.

The E2 mechanism is a single, concerted step where a base removes a proton from the β-carbon (C2) while the chloride ion simultaneously departs from the α-carbon (C1). numberanalytics.comyoutube.com This process requires an anti-periplanar arrangement of the proton and the leaving group for optimal orbital overlap in the transition state. iitk.ac.inlibretexts.org The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. youtube.commasterorganicchemistry.com Strong, sterically hindered bases promote the E2 pathway. iitk.ac.in

The E1 mechanism proceeds through a two-step process involving the initial formation of a carbocation intermediate, which is the rate-determining step. numberanalytics.commasterorganicchemistry.com This is followed by the rapid removal of a β-proton by a weak base to form the alkene. numberanalytics.com Primary alkyl halides like this compound are unlikely to undergo elimination via the E1 pathway because the formation of a primary carbocation is highly energetically unfavorable. numberanalytics.com

Table 1: Factors Influencing E1 vs. E2 Pathways for this compound

FactorE1 PathwayE2 PathwayFavored for this compound
Substrate Structure Favored for tertiary > secondary halides.Favored for primary and secondary halides. numberanalytics.comE2
Base Strength Favored by weak bases (e.g., H₂O, ROH). iitk.ac.inFavored by strong bases (e.g., OH⁻, OR⁻). iitk.ac.inE2
Solvent Favored by polar protic solvents. numberanalytics.comFavored by polar aprotic solvents. numberanalytics.comDepends on conditions, but E2 is generally preferred.
Leaving Group Good leaving group is essential.Good leaving group is essential.N/A

Regioselectivity in elimination reactions refers to the preferential formation of one constitutional isomer over another. The Zaitsev (or Saytzeff) rule states that the more substituted (more stable) alkene is the major product. iitk.ac.in Conversely, the Hofmann rule predicts the formation of the less substituted alkene, which often occurs when a bulky base or a poor leaving group is used. masterorganicchemistry.com

In the case of this compound, the chlorine is on C1. The only adjacent carbon with hydrogens (β-hydrogens) is C2. Therefore, there is only one possible elimination product, removing any ambiguity of regioselectivity. The dehydrochlorination of this compound exclusively yields 5-methoxy-1-pentene.

Table 2: Elimination Product of this compound

ReactantBase/ConditionsPrimary ProductBy-products
This compoundStrong Base (e.g., NaOEt)5-Methoxy-1-penteneNaCl, EtOH

E1 and E2 Mechanistic Pathways

Intramolecular Cyclization Reactions and Ring Formation

The presence of the ether oxygen atom at the 5-position relative to the chloride allows for intramolecular reactions, leading to the formation of cyclic products.

The methoxy group in haloethers can act as an internal nucleophile, a phenomenon known as neighboring group participation. vulcanchem.com In reactions that might otherwise proceed through an SN1 or SN2 mechanism, the ether oxygen can attack the carbon bearing the leaving group. This participation can lead to the formation of a cyclic oxonium ion intermediate. nih.gov For instance, studies on the related compound 2-chloro-5-methoxypentane have demonstrated that the methoxy group's involvement influences the stereochemical outcome of substitution reactions, suggesting the formation of such a cyclic intermediate. vulcanchem.comacs.org This intramolecular assistance can accelerate the rate of reaction compared to an analogous intermolecular process.

The intramolecular cyclization of this compound provides a direct route to synthesizing a substituted five-membered cyclic ether. Under appropriate conditions, typically involving a non-nucleophilic base to neutralize the generated acid or simply upon heating, the ether oxygen can displace the chloride via an intramolecular SN2 reaction. This process, a type of Williamson ether synthesis, results in the formation of 2-methyltetrahydrofuran (B130290) and a chloride salt. The formation of the five-membered ring is kinetically and thermodynamically favored.

Table 3: Intramolecular Cyclization of this compound

Starting MaterialReaction TypeConditionsProduct
This compoundIntramolecular Williamson Ether SynthesisHeat, weak base2-Methyltetrahydrofuran

Ether Participation in Cyclization Processes

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grmdpi.com As an unactivated primary alkyl chloride, this compound can theoretically serve as an electrophilic partner in several such reactions, although alkyl chlorides are generally less reactive than the corresponding bromides and iodides. princeton.edu

Prominent examples of cross-coupling reactions include the Suzuki-Miyaura (using organoboron reagents), Kumada (organomagnesium), and Negishi (organozinc) couplings. princeton.edu For these reactions to be successful with an alkyl chloride like this compound, a highly active catalyst system, often involving palladium or nickel with specific phosphine (B1218219) ligands, is required to facilitate the oxidative addition step. princeton.edu A significant competing pathway is β-hydride elimination from the organometallic intermediate, which would regenerate the alkene (5-methoxy-1-pentene). princeton.edu

Table 4: Hypothetical Metal-Catalyzed Cross-Coupling Reactions of this compound

Reaction NameOrganometallic Reagent (R-M)Catalyst (Example)Product (R-CH₂(CH₂)₃OCH₃)
Suzuki-Miyaura Coupling R-B(OR)₂Pd(OAc)₂ / SPhos1-Alkoxy-5-R-pentane
Kumada Coupling R-MgBrNi(dppp)Cl₂1-Alkoxy-5-R-pentane
Negishi Coupling R-ZnClPd₂(dba)₃ / XPhos1-Alkoxy-5-R-pentane
Sonogashira Coupling R-C≡CHPdCl₂(PPh₃)₂ / CuI1-Methoxyhept-6-yne

Note: 'R' represents a generic organic group (e.g., aryl, vinyl, alkyl).

Suzuki, Heck, and Sonogashira Coupling with this compound

Traditional palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions predominantly involve the use of aryl or vinyl halides (sp²-hybridized carbons). mdpi.comlibretexts.orgwikipedia.orgorganic-chemistry.orgwikipedia.org The mechanisms of these reactions typically rely on the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, a step that is significantly more facile for sp²-hybridized carbons than for sp³-hybridized carbons like that in this compound. wikipedia.orgchemistry.coach Primary alkyl halides are generally poor substrates due to slower oxidative addition rates and a higher propensity for competing side reactions, such as β-hydride elimination. libretexts.org

Suzuki Coupling: This reaction typically couples organoboron compounds with aryl or vinyl halides. organic-chemistry.orgpreprints.org While recent advancements have enabled the use of some unactivated secondary alkyl halides in Suzuki reactions under specific, mild conditions, the application to primary alkyl chlorides like this compound is not commonly reported. organic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.org The standard mechanism is not favorable for alkyl halides. wikipedia.org

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. mdpi.comlibretexts.orgwikipedia.org While the classical palladium/copper co-catalyzed system is designed for sp² halides, modern developments have shown that nickel or iron-catalyzed systems can facilitate the coupling of non-activated alkyl halides. researchgate.netrsc.org For instance, nickel-catalyzed Sonogashira couplings have been developed that successfully couple non-activated alkyl halides with terminal alkynes, although this still requires a copper co-catalyst. wikipedia.orgrsc.org However, specific examples detailing the use of this compound in these advanced systems are not prominent in the literature.

Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

The primary chloroalkane structure of this compound makes it an excellent electrophile for nucleophilic substitution reactions (SN2), which are a cornerstone for forming new carbon-carbon and carbon-heteroatom bonds. encyclopedia.pub

Carbon-Carbon Bond Formation

The formation of new carbon-carbon bonds using this compound typically involves its reaction with a strong carbon-based nucleophile. sigmaaldrich.comyoutube.com Common methods include:

Reaction with Cyanide: Nucleophilic substitution with a cyanide ion (e.g., from sodium cyanide) can extend the carbon chain by one, forming a nitrile. This is a classic method for carbon chain elongation. youtube.com

Grignard and Organolithium Reagents: While not explicitly detailed for this compound in the searched literature, primary alkyl halides are standard substrates for coupling with organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li).

Organocuprate Reagents: Gilman cuprates (R₂CuLi) are particularly effective for coupling with primary alkyl halides, including chlorides, to form new C-C bonds with high efficiency. chemistry.coach

Carbon-Heteroatom Bond Formation

This compound readily undergoes reactions with various heteroatom nucleophiles to form ethers, amines, sulfides, and other derivatives. libretexts.org These transformations are fundamental in organic synthesis.

C-O Bond Formation (Ether Synthesis): Reaction with an alkoxide, such as sodium methoxide, results in a Williamson ether synthesis to form a diether.

C-N Bond Formation (Amine Synthesis): Reaction with ammonia (B1221849) or primary/secondary amines can lead to the formation of primary, secondary, or tertiary amines, respectively. For example, 5-chloroindolizines, which feature an activated chlorine atom, readily react with amines to form 5-amino derivatives. beilstein-journals.org

C-S Bond Formation (Sulfide Synthesis): Thiolates are excellent nucleophiles for displacing the chloride to form thioethers (sulfides). For instance, 5-chloroindolizines react with mercaptoethanol or thiourea (B124793) to yield the corresponding sulfur-substituted products. beilstein-journals.org

The following table summarizes representative reactions involving the formation of carbon-heteroatom bonds where an alkyl halide acts as the electrophile, analogous to the expected reactivity of this compound.

Table 1: Representative Nucleophilic Substitution Reactions for C-Heteroatom Bond Formation

Nucleophile Reagent Example Product Type Reference
Oxygen Sodium Methoxide Ether beilstein-journals.org
Nitrogen Amines Amine beilstein-journals.org
Sulfur Ethyl Mercaptoacetate Thioether beilstein-journals.org
Sulfur Thiourea Thiouronium Salt/Thione beilstein-journals.org

Applications of 1 Chloro 5 Methoxypentane in Complex Organic Synthesis

Precursor in the Synthesis of Functionally Substituted Alkanes

The most direct application of 1-chloro-5-methoxypentane in organic synthesis is its use as an electrophilic precursor for the introduction of the 5-methoxypentyl group. The chlorine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the formation of a wide array of functionally substituted alkanes.

The reactivity of the carbon-chlorine bond facilitates attack by a diverse range of nucleophiles. This reaction typically proceeds via an SN2 mechanism, which is characteristic for primary alkyl halides. evitachem.com Solvents like tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to facilitate these transformations. smolecule.com For instance, reaction with alkoxides can yield new ethers, while amines can produce substituted amines. evitachem.com This versatility allows for the strategic incorporation of the methoxypentyl chain into larger molecules.

A key transformation is the reaction with magnesium metal to form the corresponding Grignard reagent, 5-methoxy-1-pentylmagnesium chloride. byjus.com This organometallic compound acts as a potent carbon-based nucleophile, enabling the formation of new carbon-carbon bonds—a cornerstone of complex molecule synthesis. byjus.comyoutube.com The Grignard reagent can react with various electrophiles, such as aldehydes, ketones, and esters, to produce a range of secondary and tertiary alcohols, effectively elongating the carbon skeleton. byjus.comyoutube.com

Table 1: Synthesis of Functionally Substituted Alkanes from this compound This table illustrates the types of compounds that can be synthesized from this compound via nucleophilic substitution.

Nucleophile (Nu⁻) Reagent Example Resulting Functional Group Product Class
Hydroxide Sodium Hydroxide (NaOH) -OH Alcohol
Alkoxide Sodium Ethoxide (NaOEt) -OR Ether
Cyanide Sodium Cyanide (NaCN) -C≡N Nitrile
Azide Sodium Azide (NaN₃) -N₃ Azide
Thiolate Sodium Ethanethiolate (NaSEt) -SR Thioether
Amine Ammonia (B1221849) (NH₃) -NH₂ Primary Amine

Intermediacy in the Derivatization of Biological Mimetics

The structural features of this compound lend themselves to the synthesis of molecules designed to mimic biological structures or functions. The flexible five-carbon spacer and the terminal methoxy (B1213986) group can be compared to certain side chains of amino acids or lipid components. While specific studies on this compound in this exact context are limited, the reactivity of similar chlorinated ethers suggests their potential as building blocks for biologically active compounds. smolecule.com

The dual functionality is key to this application. The chloro group allows for covalent attachment to a core scaffold, while the methoxy group can influence the molecule's solubility, polarity, and conformational properties. For example, it could be used to synthesize modified fatty acid analogues or to introduce a flexible, hydrophilic tail onto a pharmacophore. The ether oxygen can act as a hydrogen bond acceptor, potentially interacting with biological targets like enzymes or receptors. smolecule.com The synthesis of fluorinated analogues, which are common in drug development, could also be envisioned starting from derivatives of this compound. researchgate.net

Role in the Elaboration of Macromolecular Structures

In the field of polymer chemistry, alkyl halides serve critical roles as initiators, chain transfer agents, and modifying agents. This compound has potential applications in the synthesis of complex macromolecular structures. The chlorine atom can be utilized to initiate certain types of polymerization. evitachem.com

For instance, in cationic polymerization of olefins like isobutylene, the carbon-chlorine bond can be activated by a Lewis acid to generate a carbocation, which then initiates the polymerization process. pageplace.de The use of this compound as an initiator would result in polymers with a 5-methoxypentyl group at one end.

Furthermore, this compound can be used to create telechelic polymers—polymers with functional groups at both ends of the chain. google.com For example, a bifunctional initiator could be used to create a polymer with chloro-end groups, which could then be reacted with the Grignard reagent derived from this compound to install the methoxy-terminated chain. Such functionalized polymers are valuable as macromonomers, cross-linking agents, or for creating block copolymers with tailored properties.

Table 2: Potential Roles in Polymer Synthesis This table outlines the potential functions of this compound in the synthesis of polymers.

Role Polymerization Type Mechanism of Action Resulting Structure
Initiator Cationic Polymerization Activation by Lewis acid to form an initiating carbocation. Polymer chain with a terminal 5-methoxypentyl group.
Modifying Agent Nucleophilic Substitution Reaction with a polymer containing a suitable leaving group. Polymer with pendant 5-methoxypentyl side chains.

Contributions to the Synthesis of Specialty Chemicals

Specialty chemicals are compounds produced for specific applications, and this compound serves as an intermediate in their synthesis. smolecule.com The reactions described in the preceding sections all lead to molecules that can be classified as specialty chemicals.

The functionally substituted alkanes derived from it (as detailed in 4.1) can be used as solvents, fragrances, or as more advanced intermediates for pharmaceuticals or agrochemicals. smolecule.com For example, the conversion to 6-methoxyhexanenitrile (via reaction with cyanide) and subsequent hydrolysis would yield 6-methoxyhexanoic acid, a specialty building block. The polymers and macromolecules discussed in section 4.3 are, by definition, specialty materials with applications in coatings, adhesives, and advanced materials. The ability to precisely control the introduction of a functional tail like the 5-methoxypentyl group is crucial for fine-tuning the properties of these high-value products.

Spectroscopic and Chromatographic Characterization of Reaction Products and Transformations

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 1-Chloro-5-methoxypentane, the following proton environments are present:

-OCH₃ : A singlet for the methoxy (B1213986) group protons.

-CH₂-Cl : A triplet for the methylene (B1212753) group attached to the chlorine atom.

-O-CH₂- : A triplet for the methylene group attached to the oxygen atom.

-(CH₂)₃- : A series of multiplets for the central three methylene groups.

The expected chemical shifts can be estimated based on standard additive models and comparison with related compounds.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
H₃CO- ~3.3 Singlet
-CH₂-Cl ~3.5 Triplet
-CH₂-O- ~3.4 Triplet

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Based on data for similar compounds like 1-chlorobutane (B31608) and other chloroalkanes, the carbon attached to the chlorine atom is expected to be significantly downfield. docbrown.infodocbrown.info Similarly, the carbon of the methoxy group and the carbon adjacent to the ether oxygen will have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
-C H₃O- ~58
-C H₂-Cl ~45
-C H₂-O- ~72
-CH₂-C H₂-CH₂- ~22 - 32
-C H₂-CH₂-Cl ~32

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between atoms in a molecule.

COSY (¹H-¹H Correlation): A COSY experiment on this compound would show correlations between adjacent protons. For instance, the triplet from the -CH₂-Cl group would show a cross-peak with the adjacent methylene group's multiplet. This would allow for the unambiguous assignment of the proton signals along the pentane (B18724) chain.

HSQC (¹H-¹³C Correlation): An HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the proton and carbon assignments, confirming the structure of this compound. For example, the proton signal around 3.5 ppm would correlate with the carbon signal around 45 ppm, confirming the -CH₂-Cl group.

While specific 2D NMR studies on this compound are not detailed in the provided search results, the application of these techniques to similar haloalkanes with ether functionalities is a standard practice for unambiguous structural confirmation. nih.govmdpi.com

¹³C NMR Chemical Shift Assignments for Structural Elucidation

Mass Spectrometry (MS) for Reaction Progress Monitoring and Product Identification

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

For this compound (C₆H₁₃ClO), the predicted monoisotopic mass is approximately 136.065 g/mol . libretexts.orgamericanelements.com In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 136. Due to the presence of the chlorine-37 isotope, a smaller peak (M+2) at m/z 138 would also be observed, with an intensity of about one-third of the M⁺ peak. docbrown.info

The fragmentation of the molecular ion would lead to several characteristic fragment ions. Common fragmentation pathways for chloroalkanes and ethers include alpha-cleavage and loss of small neutral molecules.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z Ion Predicted CCS (Ų) [M+H]⁺
137.07277 [M+H]⁺ 127.1
159.05471 [M+Na]⁺ 135.1
135.05821 [M-H]⁻ 127.2
154.09931 [M+NH₄]⁺ 150.1
175.02865 [M+K]⁺ 133.3
119.06275 [M+H-H₂O]⁺ 123.7

Data sourced from PubChem. libretexts.org

Key fragmentation patterns would likely involve the loss of a chlorine radical (Cl•), a methoxy radical (•OCH₃), or cleavage of the C-C bonds within the pentane chain.

Chromatographic Methods for Isolation and Purity Assessment in Reaction Studies

Chromatographic techniques are essential for separating the components of a reaction mixture and assessing the purity of the isolated products.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. d-nb.info It is particularly well-suited for the analysis of volatile compounds like this compound.

In a GC-MS analysis, the components of a mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded.

The retention time of this compound in a GC system would depend on the specific column and temperature program used. By comparing the retention time and mass spectrum of an unknown peak in a reaction mixture to that of a known standard of this compound, its presence and purity can be confirmed. While specific retention time data for this compound was not found, analysis of related compounds suggests it would be readily analyzable by standard GC methods. researchgate.netswgdrug.org The mass spectrum obtained from the GC-MS would provide the fragmentation pattern discussed in the previous section, further confirming the identity of the product.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Species

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the separation, identification, and quantification of non-volatile organic compounds. In the context of reactions involving this compound, HPLC is particularly useful for monitoring the progress of reactions where the starting material is converted into a less volatile product, or for analyzing complex mixtures containing non-volatile species that are not amenable to analysis by gas chromatography (GC).

Reversed-phase HPLC is the most common mode employed for the separation of moderately polar to non-polar organic molecules like this compound and its derivatives. phenomenex.comlibretexts.org In this technique, a non-polar stationary phase, typically consisting of silica (B1680970) particles chemically bonded with C8 (octyl) or C18 (octadecyl) alkyl chains, is used in conjunction with a polar mobile phase. phenomenex.comlibretexts.org The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. phenomenex.com Compounds with greater hydrophobicity will have a stronger affinity for the non-polar stationary phase and will thus be retained longer on the column, resulting in longer retention times.

The composition of the mobile phase, usually a mixture of water and an organic modifier such as acetonitrile (B52724) or methanol (B129727), is a critical parameter that can be adjusted to optimize the separation. libretexts.org A higher proportion of the organic solvent in the mobile phase decreases its polarity, leading to a reduced retention time for non-polar compounds. Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to achieve efficient separation of complex mixtures with a wide range of polarities. libretexts.org

Detailed Research Findings

While specific HPLC studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of reversed-phase HPLC allow for the development of robust analytical methods for its reaction products. For instance, in a hypothetical substitution reaction where the chloro group of this compound is displaced by a non-volatile substituent (e.g., a phenoxy group to form 1-methoxy-5-phenoxypentane), HPLC can be effectively used to monitor the consumption of the reactant and the formation of the product.

The introduction of an aromatic ring, in this hypothetical case, would significantly increase the non-volatile character of the resulting molecule and introduce a UV chromophore, making it readily detectable by a UV-Vis detector, a common detector in HPLC systems. The retention time of the product, 1-methoxy-5-phenoxypentane, would be expected to be longer than that of the starting material, this compound, on a C18 column due to the increased hydrophobicity imparted by the phenyl group.

The following interactive data table illustrates a plausible set of HPLC conditions and expected results for the analysis of a reaction mixture containing this compound and a hypothetical non-volatile product.

Table 1: Illustrative HPLC Parameters for the Analysis of a Reaction Involving this compound

ParameterValueRationale
Column C18, 4.6 x 150 mm, 5 µmA standard choice for reversed-phase HPLC, offering good resolution for a wide range of non-polar to moderately polar compounds. phenomenex.com
Mobile Phase A: Water; B: AcetonitrileA common solvent system for reversed-phase HPLC, providing good separation efficiency. libretexts.org
Gradient 60% B to 95% B over 10 minA gradient elution is suitable for separating compounds with different polarities, ensuring both early and late-eluting peaks are well-resolved.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm internal diameter column, providing a balance between analysis time and backpressure.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detector UV-Vis at 254 nmThe aromatic ring in the hypothetical product would absorb strongly at this wavelength, allowing for sensitive detection.
Injection Vol. 10 µLA standard injection volume for analytical HPLC.
Expected Rt (this compound) ~ 4.5 minBeing more polar, it would elute earlier.
Expected Rt (1-methoxy-5-phenoxypentane) ~ 7.8 minThe increased hydrophobicity from the phenyl group leads to stronger retention and a longer elution time.

By periodically injecting aliquots of the reaction mixture into the HPLC system under these conditions, one can generate a chromatogram that shows the decrease in the peak area of this compound and the corresponding increase in the peak area of the non-volatile product over time. This data is crucial for determining reaction kinetics, optimizing reaction conditions (such as temperature, catalyst loading, and reaction time), and assessing the final purity of the isolated product.

Computational and Theoretical Investigations of 1 Chloro 5 Methoxypentane Reactivity

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to study reaction mechanisms, such as nucleophilic substitution (SN2) and elimination (E2) reactions, which are characteristic of haloalkanes. vu.nlresearchgate.netsciforum.net

For a reaction such as the SN2 displacement of the chloride in 1-chloro-5-methoxypentane by a nucleophile, DFT calculations can model the potential energy surface (PES) of the reaction. This involves identifying the structures of the reactants, the pre-reaction complex, the transition state, and the products. researchgate.netsciforum.net The transition state is a critical point on the PES, representing the highest energy barrier that must be overcome for the reaction to proceed.

The activation energy (Ea) is the energy difference between the reactants and the transition state. Its calculation is crucial for understanding the reaction kinetics. For instance, in the SN2 reaction of a simple chloroalkane like methyl chloride with a halide ion, DFT methods have been used to calculate the activation barriers. researchgate.netsciforum.net These studies show a double-well potential energy surface in the gas phase, with the formation of a pre-reaction and a post-reaction complex. researchgate.net

Table 1: Representative DFT-Calculated Activation Energies for SN2 Reactions of Chloroalkanes

ReactantNucleophileSolventDFT FunctionalBasis SetActivation Energy (kcal/mol)
CH₃ClBr⁻Gas PhaseB3LYP6-31+G3.89
CH₃ClI⁻Gas PhaseB3LYP6-311GNot specified
C(CH₃)₃ClCl⁻Gas PhaseZORA-OLYPTZ2PNot specified

This table presents representative data from computational studies on simple chloroalkanes to illustrate the type of information obtained from DFT calculations. scribd.com The values are for analogous systems and not directly for this compound.

For this compound, the long alkyl chain and the presence of the methoxy (B1213986) group would influence the transition state geometry and activation energy compared to simpler chloroalkanes. The methoxy group, being relatively distant from the reaction center, might have a minor electronic effect on the SN2 reaction at the C1 position but could influence the conformational landscape of the transition state.

DFT calculations can also predict the competition between different reaction pathways, such as SN2 versus E2 reactions. The relative activation energies for the SN2 and E2 transition states determine the selectivity of the reaction. Strong, sterically hindered bases favor the E2 pathway, while good nucleophiles that are weak bases favor the SN2 pathway. libretexts.org

In the case of this compound, reaction with a strong base like tert-butoxide would likely lead to the E2 product, 5-methoxypent-1-ene. Conversely, reaction with a good nucleophile like iodide in an aprotic polar solvent would favor the SN2 product, 1-iodo-5-methoxypentane. DFT calculations could quantify the energy barriers for both pathways, providing a theoretical prediction of the product ratio under different conditions.

Furthermore, computational studies on α-chloroethers have demonstrated the ability of DFT to elucidate complex reaction mechanisms, including the role of catalysts in activating the C-Cl bond for nucleophilic attack. nih.gov While this compound is not an α-chloroether, these studies highlight the power of DFT in understanding reaction mechanisms in related compounds.

Modeling of Transition States and Activation Energies

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. They are particularly useful for understanding the conformational flexibility of molecules like this compound and the influence of the solvent on its structure and reactivity. researchgate.netdiva-portal.org

The pentyl chain in this compound can adopt numerous conformations due to rotation around the C-C single bonds. MD simulations can explore the conformational landscape and identify the most stable conformers in different environments. The presence of the electronegative chlorine and oxygen atoms will lead to specific dipole-dipole interactions that influence the preferred conformations.

Solvent effects are critical in determining reaction rates and mechanisms. MD simulations can explicitly model the solvent molecules around the solute, providing a detailed picture of the solvation shell. For instance, in polar solvents, the transition state of an SN2 reaction, which often has a more dispersed charge than the reactants, will be solvated differently, affecting the activation energy. researchgate.netsciforum.net Studies on the hydration of small haloalkanes have shown that they tend to accumulate at the air-water interface, which has implications for their environmental fate and reactivity. researchgate.net

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are attempts to correlate the structural or property descriptors of a series of compounds with their reactivity. sci-hub.ru These models often use descriptors derived from computational chemistry, such as electronic properties (e.g., partial charges, HOMO/LUMO energies) and steric parameters.

For a series of haloalkanes, QSRR models can be developed to predict their reaction rates in, for example, SN2 reactions. The reactivity generally depends on the nature of the halogen (I > Br > Cl > F) and the structure of the alkyl group. savemyexams.comscribd.com

Table 2: Example of Descriptors Used in QSRR for Haloalkane Reactivity

DescriptorDescriptionRelevance to Reactivity
C-X Bond Dissociation EnergyThe energy required to break the carbon-halogen bond homolytically.A weaker bond generally leads to higher reactivity in substitution and elimination reactions.
LUMO EnergyThe energy of the Lowest Unoccupied Molecular Orbital.A lower LUMO energy indicates a greater susceptibility to nucleophilic attack.
Partial Charge on Carbon (δ+)The partial positive charge on the carbon atom bonded to the halogen.A more positive charge enhances the attraction for a nucleophile.
Steric Parameters (e.g., Taft's Es)A measure of the steric bulk around the reaction center.Increased steric hindrance slows down SN2 reactions.

While a specific QSRR study for this compound is not available, one could be developed by synthesizing a series of related haloethers and measuring their reaction rates. The data could then be used to build a predictive model for the reactivity of other compounds in this class.

Electronic Structure Analysis and Bonding Characterization

The electronic structure of this compound, including the nature of its chemical bonds, can be analyzed using computational methods. The C-Cl bond is polar, with a partial positive charge on the carbon and a partial negative charge on the chlorine, making the carbon atom electrophilic. libretexts.org The C-O-C linkage of the ether group also has polar bonds and the oxygen atom possesses lone pairs of electrons, allowing it to act as a hydrogen bond acceptor. libretexts.org

Molecular Orbital (MO) theory provides a detailed picture of the bonding. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important for understanding reactivity. For a haloalkane, the LUMO is typically the antibonding σ* orbital of the C-X bond. Nucleophilic attack involves the transfer of electron density from the HOMO of the nucleophile to the LUMO of the haloalkane. researchgate.net

Analysis of the electronic structure can also rationalize the relative strengths of the C-Cl and C-O bonds and predict which bonds are more likely to be involved in chemical reactions. The C-Cl bond is weaker than the C-H and C-C bonds in the alkyl chain and is the primary site of reactivity for substitution and elimination reactions.

Future Research Directions and Emerging Areas in Halogenated Ether Chemistry

Development of Green Chemistry Approaches for Synthesis and Transformations

The synthesis of ethers and halogenated compounds has traditionally relied on methods that are often not aligned with the principles of green chemistry. The development of more sustainable routes to and from 1-Chloro-5-methoxypentane is a key area for future research.

One common method for synthesizing similar compounds is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. orgosolver.comlibretexts.orgmasterorganicchemistry.com A greener approach to this synthesis could involve the use of more environmentally benign solvents. Traditional ether solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are facing scrutiny due to safety and environmental concerns. whiterose.ac.uk Research into the use of bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) as replacements could significantly improve the sustainability of the synthesis of this compound. acs.orgmerckmillipore.comrsc.org These greener solvents offer advantages such as higher boiling points and lower water solubility, which can simplify purification processes and reduce waste. acs.org Another avenue for greening the synthesis is to explore solvent-free reaction conditions, which can lead to cost savings, reduced energy consumption, and smaller reactor sizes. rsc.org

The synthesis of this compound could potentially be achieved through the nucleophilic substitution of 1,5-dichloropentane (B10660) with a methoxide (B1231860) source. smolecule.com Optimizing this reaction using green solvents and methodologies would be a valuable research endeavor.

ParameterTraditional ApproachGreen Chemistry Approach
Solvent THF, Diethyl ether, Halogenated solvents whiterose.ac.uk2-MeTHF, CPME, Water, Solvent-free acs.orgmerckmillipore.comrsc.org
Base Strong bases like NaH openstax.orgMilder bases, potentially catalytic amounts
Feedstock Petroleum-basedBio-based starting materials
Process Batch processingContinuous flow processing

Catalytic Activation of this compound for Novel Reactions

The carbon-chlorine bond in this compound is a key functional group that can be activated through catalysis to form new chemical bonds. Future research will likely focus on developing efficient catalytic systems for the transformation of this chloroalkane.

The reduction of the C-Cl bond to a C-H bond is a fundamental transformation. Recent studies have shown that iridium-based catalysts, in conjunction with silanes as reducing agents, can effectively reduce a variety of alkyl chlorides, including primary, secondary, and tertiary ones. thieme-connect.deorganic-chemistry.orgthieme-connect.comorganic-chemistry.org Applying these catalytic systems to this compound could provide a mild and efficient method for its dehalogenation. Similarly, rhodium(III) complexes have been shown to catalyze the hydrodehalogenation of alkyl halides in a solvent-free manner. rsc.org

Furthermore, the activation of the C-Cl bond can be utilized for cross-coupling reactions to form new carbon-carbon bonds. Iron-catalyzed Grignard cross-coupling reactions have proven effective for non-activated haloalkanes. researchgate.net The development of iron or other earth-abundant metal catalysts for the cross-coupling of this compound with various nucleophiles would be a significant advancement. Another emerging area is the use of photoredox catalysis for the activation of alkyl chlorides. nih.gov Investigating the photoinduced C-Cl bond activation of this compound could open up new reaction pathways under mild conditions.

Catalytic SystemTransformationPotential Application for this compound
Iridium/Silane thieme-connect.deorganic-chemistry.orgthieme-connect.comC-Cl reductionSynthesis of 1-methoxypentane (B3055027)
Rhodium(III) rsc.orgHydrodehalogenationDechlorination under solvent-free conditions
Iron/Grignard researchgate.netC-C cross-couplingSynthesis of longer-chain or functionalized ethers
Photoredox Catalysis nih.govC-Cl activationFormation of radical intermediates for further reactions

Exploration of Polyfunctionalized Derivatives

The bifunctional nature of this compound makes it an attractive starting material for the synthesis of polyfunctionalized molecules. The chlorine atom can be displaced by a variety of nucleophiles, while the methoxy (B1213986) group can potentially be cleaved or modified.

Nucleophilic substitution of the chloride with amines, thiols, cyanides, or other nucleophiles could lead to a diverse range of derivatives with potential applications in materials science or as pharmaceutical intermediates. For instance, reaction with a secondary amine would yield a tertiary amino ether.

Intramolecular reactions are also a possibility. For example, if the methoxy group were to be demethylated to a hydroxyl group, an intramolecular Williamson ether synthesis could lead to the formation of a cyclic ether, such as tetrahydropyran. masterorganicchemistry.com The stereochemical outcome of such reactions could be influenced by the participation of the ether oxygen, as has been observed in the reactions of the related compound, 2-chloro-5-methoxypentane. acs.org

The synthesis of a related compound, 1-Chloro-5-(2-methoxyethoxy)pentane, from 1,5-dichloropentane highlights the potential for introducing more complex ether functionalities. smolecule.com This suggests that this compound could serve as a building block for creating a variety of polyether structures.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and yields. Advanced spectroscopic techniques that allow for in situ, real-time monitoring of reactions are becoming increasingly important in chemical research. spectroscopyonline.com

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful tool for monitoring the progress of reactions in solution without the need for sample preparation. mt.commt.com This technique could be applied to study, for example, the Grignard reagent formation from this compound or its subsequent cross-coupling reactions. researchgate.netnih.gov By tracking the disappearance of the C-Cl vibrational band and the appearance of new bands corresponding to the product, one could gain valuable insights into the reaction kinetics. nih.govrsc.orgbohrium.com

Raman spectroscopy is another vibrational spectroscopy technique that can be used for in situ reaction monitoring. researchgate.net It is particularly well-suited for monitoring reactions in aqueous media and can provide complementary information to FTIR. For instance, it could be used to study the catalytic reduction of this compound in real-time.

Spectroscopic TechniqueInformation GainedPotential Application for this compound Reactions
ATR-FTIR Real-time concentration of reactants and products, reaction kinetics, detection of intermediates mt.commt.comMonitoring Grignard formation, nucleophilic substitution, and catalytic reactions.
Raman Spectroscopy Complementary vibrational information, suitable for aqueous systems, real-time monitoring researchgate.netStudying catalytic hydrodehalogenation and other reactions in various solvent systems.
NMR Spectroscopy Structural elucidation of intermediates and products, reaction progressCharacterizing reaction products and stable intermediates.

Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Synthetic Routes

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical synthesis and reaction prediction. beilstein-journals.orgarxiv.org These tools can be leveraged to accelerate the exploration of the chemical space around this compound.

ML models can be trained on large datasets of chemical reactions to predict the outcome of a reaction, including the major products and potential byproducts. neurips.ccnips.cc Such models could be used to predict the reactivity of the C-Cl bond in this compound under various conditions and with different reagents, saving significant experimental time and resources. Furthermore, ML models are being developed to predict reaction conditions, such as the optimal solvent, catalyst, and temperature. beilstein-journals.org

Retrosynthesis software, powered by AI, can propose synthetic routes to a target molecule. arxiv.org For a desired derivative of this compound, these tools could suggest multiple synthetic pathways, including those that might not be immediately obvious to a human chemist. By integrating with databases of chemical reactions and starting materials, these AI systems can help design efficient and cost-effective syntheses. The development of predictive models for the reactivity of chlorinated hydrocarbons will be particularly relevant for understanding and utilizing this compound. mdpi.comd-nb.infonih.govresearchgate.net

Q & A

Q. What are the optimal synthetic routes for preparing 1-Chloro-5-methoxypentane, and how can purity be maximized?

Answer: The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, reacting 5-methoxypentan-1-ol with thionyl chloride (SOCl₂) under anhydrous conditions yields this compound. Key steps include:

  • Purification : Distillation (fractional or vacuum) is critical to isolate the product from byproducts like HCl or unreacted alcohol .
  • Purity Validation : Gas chromatography (GC) or HPLC with a polar stationary phase (e.g., C18) can confirm purity >98% .
  • Safety : Use inert atmospheres (N₂/Ar) to prevent oxidation of the methoxy group during synthesis .

Q. What are the primary applications of this compound in organic synthesis?

Answer: This compound serves as a versatile alkylating agent due to its chloro group. Common applications include:

  • Building Block : For synthesizing ethers, thioethers, or tertiary amines via nucleophilic substitution .
  • Cross-Coupling Reactions : Used in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) to introduce methoxyalkyl chains into aromatic systems .
  • Protecting Groups : The methoxy group can act as a temporary protecting group in multi-step syntheses .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in substitution reactions?

Answer:

  • Steric Effects : The linear pentane chain reduces steric hindrance, favoring SN2 mechanisms. However, bulky nucleophiles (e.g., tert-butoxide) may shift the pathway to SN1 due to increased carbocation stability at the terminal carbon .
  • Electronic Effects : The electron-donating methoxy group stabilizes adjacent carbocations, enhancing reactivity in polar protic solvents (e.g., ethanol/water mixtures) .
  • Kinetic Studies : Use NMR or IR spectroscopy to monitor reaction progress and identify intermediates .

Q. What analytical challenges arise in characterizing this compound, and how can they be resolved?

Answer:

  • Isomer Detection : The compound may form structural isomers during synthesis. GC-MS with a non-polar column (e.g., DB-5) or chiral stationary phases can differentiate isomers .
  • Spectroscopic Ambiguities : Overlapping signals in ¹H NMR (e.g., methylene protons) require advanced techniques like COSY or DEPT-135 to assign peaks accurately .
  • Quantitative Analysis : LC-MS/MS with isotope-labeled internal standards (e.g., ¹³C-labeled analogs) improves quantification in complex matrices .

Q. How can contradictions in reported reaction yields for this compound-derived products be systematically addressed?

Answer:

  • Variable Control : Standardize solvent purity, temperature (±0.5°C), and catalyst loading (e.g., Pd(PPh₃)₄ at 2 mol%) to minimize batch-to-batch variability .
  • Data Validation : Replicate experiments across independent labs using shared protocols. Cross-reference with computational models (e.g., DFT for transition-state energetics) .
  • Error Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers and determine confidence intervals for yield discrepancies .

Q. What are the stability profiles of this compound under different storage conditions?

Answer:

  • Thermal Stability : Decomposes above 120°C, releasing HCl. Store at 2–8°C in amber glass to prevent photodegradation .
  • Hydrolytic Sensitivity : Susceptible to hydrolysis in aqueous environments (pH <5 or >9). Use molecular sieves or stabilizers (e.g., BHT) in hygroscopic solvents .
  • Long-Term Storage : Stability studies show <5% degradation over 12 months when stored under N₂ in sealed containers .

Methodological Recommendations

Q. How can computational chemistry aid in predicting reaction pathways for this compound?

Answer:

  • DFT Calculations : Model transition states for substitution reactions to predict regioselectivity (e.g., chloro vs. methoxy group reactivity) .
  • MD Simulations : Study solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction kinetics .
  • Retrosynthetic Tools : Platforms like Pistachio or Reaxys propose synthetic routes by analyzing bond dissociation energies and functional group compatibility .

Q. What strategies mitigate toxicity risks when handling this compound in biological assays?

Answer:

  • In Vitro Protocols : Use fume hoods and PPE (nitrile gloves, goggles). Limit exposure to <1 ppm (OSHA guidelines) .
  • Waste Disposal : Neutralize chlorinated byproducts with NaHCO₃ before disposal .
  • Alternatives : Explore greener analogs (e.g., bromo or iodo derivatives) with lower bioaccumulation potential .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-5-methoxypentane
Reactant of Route 2
Reactant of Route 2
1-Chloro-5-methoxypentane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.